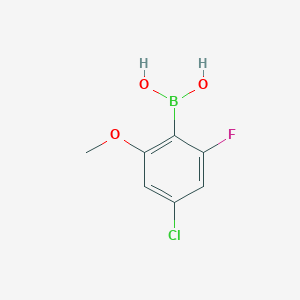

(4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid

Beschreibung

Eigenschaften

IUPAC Name |

(4-chloro-2-fluoro-6-methoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClFO3/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHVMMGKDMOFQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1F)Cl)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: (4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid

CAS: 1628684-10-5 Formula: C₇H₇BClFO₃ Molecular Weight: 204.39 g/mol

Executive Summary

(4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid is a highly specialized organoboron building block used primarily in the synthesis of polysubstituted biaryl scaffolds for medicinal chemistry. Its structural uniqueness lies in the 2,6-disubstitution pattern (fluoro and methoxy), which imparts significant steric crowding around the boron center, and the 4-chloro handle , which allows for orthogonal cross-coupling strategies.

However, this compound presents a specific technical challenge: rapid protodeboronation . The combination of electron-withdrawing groups (EWGs) and ortho-substitution destabilizes the C–B bond under standard aqueous basic conditions. This guide details the mechanistic causes of this instability and provides a validated, high-fidelity protocol using Buchwald Precatalysts to ensure successful cross-coupling.

Chemical Profile & Structural Analysis[1]

Electronic & Steric Environment

The reactivity of CAS 1628684-10-5 is defined by the interplay of its substituents:

-

2-Fluoro (σ-withdrawing): Increases the Lewis acidity of the boron center, facilitating transmetallation but also accelerating hydrolytic cleavage.

-

6-Methoxy (σ-withdrawing, π-donating): Provides steric bulk that hinders the approach of the palladium catalyst. The oxygen lone pair can also coordinate intramolecularly to boron, altering speciation.

-

4-Chloro: A robust handle for subsequent functionalization (e.g., via Buchwald-Hartwig amination) after the initial Suzuki coupling is complete.

The Protodeboronation Trap

Under standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, reflux), this boronic acid undergoes base-catalyzed protodeboronation faster than the transmetallation step. The mechanism involves the formation of a boronate "ate" complex, which is then protonated ipso to the boron, releasing the parent arene (1-chloro-3-fluoro-5-methoxybenzene) and boric acid.

Synthesis: Directed Ortho Metalation (DoM)

While commercially available, in-house synthesis is often required to ensure fresh, high-purity material free of boroxine anhydrides. The most reliable route utilizes the Directed Ortho Metalation (DoM) of 3-chloro-5-fluoroanisole.

Retrosynthetic Logic

The 1,2,3-relationship of the Methoxy, Boron, and Fluoro groups suggests lithiation between the two directing groups (F and OMe). The acidity of the C-H bond between a fluorine and a methoxy group is significantly enhanced, ensuring high regioselectivity.

Protocol

Precursor: 3-Chloro-5-fluoroanisole (CAS 202925-08-4) Reagents: n-Butyllithium (n-BuLi), Trimethyl borate (B(OMe)₃), THF.

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add anhydrous THF (0.5 M concentration relative to substrate).

-

Cooling: Cool the solution of 3-chloro-5-fluoroanisole to -78 °C .

-

Lithiation: Add n-BuLi (1.1 equiv) dropwise over 30 minutes. The lithium will selectively deprotonate the position between F and OMe due to the Complex Induced Proximity Effect (CIPE).

-

Equilibration: Stir at -78 °C for 1 hour.

-

Quench: Add B(OMe)₃ (1.5 equiv) rapidly.

-

Hydrolysis: Allow to warm to room temperature and quench with 1M HCl.

-

Purification: Extract with EtOAc. Critical: Avoid recrystallization from boiling water (accelerates deboronation). Use Hexane/EtOAc precipitation or conversion to the MIDA boronate immediately.

Optimized Cross-Coupling Protocol

To bypass the instability described in Section 2.2, we utilize a High-Activity Precatalyst System . The goal is to accelerate the oxidative addition and transmetallation steps so they outcompete the rate of decomposition.

The "Gold Standard" System

-

Catalyst: XPhos Pd G3 or SPhos Pd G3 (2–5 mol%).

-

Why: These bulky, electron-rich phosphines facilitate rapid oxidative addition and stabilize the monoligated Pd(0) species. The G3 precatalyst ensures a defined activation pathway without requiring excess base.

-

-

Base: K₃PO₄ (2.0 equiv).

-

Why: Anhydrous K₃PO₄ provides sufficient basicity for activation without the high concentration of free hydroxide ions found in NaOH/KOH/water systems.

-

-

Solvent: THF/Water (10:1) or 1,4-Dioxane (anhydrous) .

-

Why: Minimizing water content reduces the concentration of the hydrolytically unstable boronate species.

-

Step-by-Step Procedure

-

Charge Vessel: In a glovebox or under active Argon flow, charge a reaction vial with:

-

Solvent Addition: Add degassed THF/Water (10:1 ratio). Concentration should be high (0.2–0.5 M) to favor bimolecular coupling over unimolecular decomposition.

-

Reaction: Stir vigorously at 40–60 °C .

-

Note: Unlike standard Suzuki couplings that run at 80–100 °C, this system is active at lower temperatures. Do not overheat , as thermal energy accelerates deboronation exponentially.

-

-

Monitoring: Monitor via LCMS. If deboronation (mass = parent arene) is observed, switch to the MIDA Boronate Slow-Release Protocol (see references).

Handling & Storage: The MIDA Solution

Due to the inherent instability of the free acid, it is highly recommended to store this compound as its MIDA (N-methyliminodiacetic acid) boronate ester .

-

Stability: MIDA boronates are air-stable, chromatographically stable solids that do not undergo protodeboronation on the shelf.

-

Conversion: Reflux the boronic acid with MIDA and Dean-Stark trap in Toluene/DMSO.

-

Usage: MIDA boronates can be used directly in coupling reactions by adding a hydrolytic base (e.g., NaOH) which releases the active boronic acid slowly, keeping its standing concentration low and preventing decomposition.

References

-

Synthesis via Directed Ortho Metalation

-

Protodeboronation Mechanism

-

Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids.[4] Journal of Organic Chemistry, 2014.

-

-

Optimized Coupling (Buchwald Precatalysts)

-

A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. J. Am. Chem. Soc., 2010.

-

-

MIDA Boronate Strategy

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

- 4. researchgate.net [researchgate.net]

- 5. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Isomeric Differences Between 2-Methoxyphenylboronic Acid and 3-Methoxyphenylboronic Acid for Researchers and Drug Development Professionals

Abstract

In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, phenylboronic acids are indispensable reagents.[1][2][3] The subtle yet profound influence of substituent placement on the phenyl ring can dramatically alter a reagent's physical properties, reactivity, and ultimately, its utility in complex syntheses. This guide provides an in-depth technical analysis of two common constitutional isomers: 2-methoxyphenylboronic acid (the ortho-isomer) and 3-methoxyphenylboronic acid (the meta-isomer). We will dissect the core differences stemming from their unique electronic and steric profiles, explore their distinct spectroscopic signatures, and provide field-proven insights into their differential reactivity in the Suzuki-Miyaura coupling reaction. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling more informed reagent selection and reaction optimization.

The Foundation: Isomerism and its Implications

Constitutional isomers, such as the ortho-, meta-, and para-substituted phenylboronic acids, share the same molecular formula (C₇H₉BO₃) and molecular weight (151.96 g/mol ) but differ in the connectivity of their atoms.[1][4] This variation in the position of the methoxy (-OCH₃) group relative to the boronic acid [-B(OH)₂] group is the genesis of their divergent chemical behavior. Understanding these differences is not merely academic; it is critical for predicting reaction outcomes, troubleshooting unexpected results, and designing efficient synthetic routes.

The diagram below illustrates the structural difference, which is the root of all subsequent variations in properties and reactivity.

Caption: Chemical structures of the ortho- and meta-isomers.

A Tale of Two Isomers: Structural, Electronic, and Physical Divergence

The placement of the methoxy group dictates a unique interplay of steric and electronic effects that govern the properties of each isomer.

Steric and Electronic Landscape

-

2-Methoxyphenylboronic Acid (ortho): The defining feature of the ortho-isomer is the proximity of the methoxy group to the boronic acid moiety.

-

Steric Hindrance: This closeness introduces significant steric bulk around the reactive boronic acid center.[5][6] This crowding can impede the approach of other molecules, such as the palladium catalyst complex in a coupling reaction.[5][6] Furthermore, it forces the carboxyl group to twist out of the plane of the benzene ring, which can inhibit resonance.[5]

-

Electronic Effects: The methoxy group is a powerful electron-donating group through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect).[7][8] In the ortho position, both effects are pronounced. The resonance effect increases electron density on the ring, while the inductive effect withdraws it. A crucial and unique feature is the potential for the lone pair on the methoxy oxygen to chelate or coordinate with the empty p-orbital of the boron atom or a metal center during a catalytic cycle.[9][10][11]

-

-

3-Methoxyphenylboronic Acid (meta): The meta position offers a starkly different environment.

-

Steric Hindrance: The methoxy group is remote from the boronic acid, resulting in minimal steric hindrance at the reactive site.

-

Electronic Effects: In the meta position, the electron-donating resonance effect of the methoxy group does not extend to the ipso-carbon (the carbon bearing the boronic acid).[7] Therefore, the primary electronic influence is the electron-withdrawing inductive effect (-I), which makes the boron atom slightly more Lewis acidic compared to the ortho or para isomers.

-

Comparative Physical Properties

These structural differences manifest in measurable physical properties, which are crucial for handling, storage, and reaction setup.

| Property | 2-Methoxyphenylboronic Acid (ortho) | 3-Methoxyphenylboronic Acid (meta) | Rationale for Difference |

| CAS Number | 5720-06-9[4][12][13][14][15] | 10365-98-7[16][17][18] | N/A |

| Appearance | White to light yellow crystalline powder[2][12][13] | White to light beige crystalline powder[17][18] | Minor differences in crystal packing and trace impurities. |

| Melting Point | 105-110 °C[13][15] | 160-163 °C[18] | The potential for intramolecular hydrogen bonding in the ortho-isomer can lower the energy required to break the crystal lattice compared to the more symmetrical packing of the meta-isomer. |

| Predicted pKa | 8.55 ± 0.58[15] | 8.10 ± 0.10[18] | The stronger net electron-withdrawing inductive effect at the meta position increases the Lewis acidity of the boron center, resulting in a lower pKa. |

| Solubility | Insoluble in water[12][15]. Slightly soluble in Chloroform, Ethyl Acetate[15]. | Insoluble in water. Slightly soluble in DMSO, Methanol[18]. | Differences in polarity and crystal lattice energy affect solubility in various organic solvents. |

Spectroscopic Differentiation: A Practical Guide

Distinguishing between these isomers in the laboratory is straightforward with standard spectroscopic techniques. The asymmetry and electronic environment of each isomer produce unique spectral fingerprints.

Caption: Workflow for isomeric differentiation.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the most definitive method for identification.

-

¹H NMR: The aromatic region of the ¹H NMR spectrum is highly diagnostic.

-

2-Methoxyphenylboronic Acid: Exhibits a complex, asymmetric multiplet pattern for the four aromatic protons.

-

3-Methoxyphenylboronic Acid: Also shows an asymmetric pattern, but the chemical shifts and coupling constants will differ significantly from the ortho-isomer due to the different electronic environment of each proton.[16]

-

-

¹³C NMR: The chemical shifts of the carbon atoms, particularly the ipso-carbon attached to boron and the carbons adjacent to the methoxy group, provide clear differentiation.[4][19]

Reactivity in Suzuki-Miyaura Cross-Coupling: The Core Application

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and the choice of boronic acid isomer can be critical to its success.[3][20][21][22][23][24] The differences in steric and electronic properties directly impact the key steps of the catalytic cycle.

Caption: The Suzuki-Miyaura catalytic cycle.

The "Ortho-Effect" in Action

The term "ortho-effect" refers to the special influence of substituents at the position adjacent to the reacting group.[5] For 2-methoxyphenylboronic acid, this effect is a double-edged sword:

-

Potential for Slower Transmetalation: The steric bulk of the ortho-methoxy group can hinder the approach of the boronic acid to the palladium center, potentially slowing the crucial transmetalation step. A general reactivity trend for substituted phenylboronic acids is often para > meta >> ortho, underscoring the profound impact of steric hindrance.[20]

-

Chelation and Stabilization: Conversely, the oxygen of the ortho-methoxy group can coordinate to the palladium atom in the transition state.[9][10][11] This chelation can stabilize the intermediate, potentially altering selectivity and, in some cases, facilitating the subsequent reductive elimination step. This effect has been observed to influence atropisomer distribution in certain reactions.[9][10]

The Predictability of the Meta-Isomer

3-Methoxyphenylboronic acid, lacking the steric complexity of its ortho counterpart, often exhibits more predictable reactivity. Its rate of transmetalation is primarily governed by its electronic properties. For many standard coupling partners, it provides good to excellent yields without the special considerations required for sterically hindered substrates.[20]

Experimental Protocol: A General Suzuki-Miyaura Coupling

This protocol provides a self-validating system for comparing the reactivity of the two isomers. The key is to run two parallel reactions, identical in every way except for the boronic acid isomer.

Objective: To couple an aryl bromide (e.g., 4-bromoanisole) with 2-methoxyphenylboronic acid and 3-methoxyphenylboronic acid to compare reaction yield and profile.

Materials:

-

Aryl Bromide (e.g., 4-bromoanisole)

-

2-Methoxyphenylboronic Acid

-

3-Methoxyphenylboronic Acid

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent System (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O)

-

Inert atmosphere supplies (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reaction Setup (Perform in duplicate, one for each isomer):

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 eq).

-

Add the phenylboronic acid isomer (1.2 mmol, 1.2 eq).

-

Add the base (2.0 mmol, 2.0 eq).

-

Add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).

-

-

Solvent Addition:

-

Degas the chosen solvent system by bubbling with N₂ or Ar for 20-30 minutes.

-

Add the degassed solvent to the flask via syringe (e.g., 5 mL of a 4:1 mixture of Toluene/H₂O).

-

-

Reaction Execution:

-

Stir the mixture vigorously.

-

Heat the reaction to the desired temperature (e.g., 80-100 °C) using an oil bath.

-

Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., every hour). Note any differences in the rate of consumption of starting material.

-

-

Workup:

-

After completion (or a set time, e.g., 12 hours), cool the reaction to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Analysis and Validation:

-

Purify the crude product via column chromatography.

-

Calculate the isolated yield for each reaction.

-

Confirm the product structure using ¹H NMR, ¹³C NMR, and MS.

-

Causality Check: A significantly lower yield for the 2-methoxyphenylboronic acid reaction under these standard conditions would strongly suggest that steric hindrance is the dominant factor, impeding the catalytic cycle. If yields are comparable, it may indicate a beneficial electronic or chelation effect is compensating for the steric bulk.

-

Conclusion

The choice between 2-methoxyphenylboronic acid and 3-methoxyphenylboronic acid is a decision guided by the specific demands of the synthetic target. The ortho-isomer presents both a challenge and an opportunity; its steric hindrance can be a liability, but its unique electronic properties and potential for chelation can be exploited for specific synthetic outcomes, such as controlling atropisomerism.[9][10][11] The meta-isomer offers a more sterically accessible and often more predictably reactive profile, making it a reliable choice for general applications.

A thorough understanding of the interplay between steric hindrance, electronic effects, and potential intramolecular interactions is paramount. By leveraging the principles and protocols outlined in this guide, researchers can make more strategic decisions, leading to improved reaction efficiency, higher yields, and greater success in the development of complex molecules.

References

-

PubChem. 2-Methoxyphenylboronic acid | C7H9BO3 | CID 2733958. [Link]

-

Szewczyk, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

-

Gupton, J. T., et al. (2017). Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities. Bioorganic & Medicinal Chemistry. [Link]

-

ResearchGate. Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). Selectivity in mol%. [Link]

-

Filo. (c) The methoxy group is strong in electron-donating from the ortho and p... [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Synthesis of 4-Methoxyphenylboronic Acid. [Link]

-

MDPI. Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. [Link]

-

Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

-

ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

-

MDPI. Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. [Link]

-

Myers, A. The Suzuki Reaction. [Link]

-

eScholarship. Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. [Link]

-

PMC. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

-

Homework.Study.com. Why is the methoxy group (-OCH_3) such a good ortho-para director?. [Link]

-

University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

PubChem. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Wikipedia. Ortho effect. [Link]

-

YouTube. 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. [Link]

-

PubChem. (3-Methoxyphenyl)boronic acid | C7H9BO3 | CID 2734370. [Link]

-

IJSDR. Ortho Position Changing in Molecules: A Conceptual Perspective. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Methoxyphenylboronic acid | 5720-06-9 [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-Methoxyphenylboronic acid | C7H9BO3 | CID 2733958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ortho effect - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. (c) The methoxy group is strong in electron-donating from the ortho and p.. [askfilo.com]

- 8. homework.study.com [homework.study.com]

- 9. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

- 13. chemimpex.com [chemimpex.com]

- 14. 2-甲氧基苯基硼酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 15. 2-Methoxyphenylboronic acid | 5720-06-9 [amp.chemicalbook.com]

- 16. 3-Methoxyphenylboronic acid(10365-98-7) 1H NMR spectrum [chemicalbook.com]

- 17. 3-Methoxyphenylboronic acid | 10365-98-7 [chemicalbook.com]

- 18. 3-Methoxyphenylboronic acid | 10365-98-7 [amp.chemicalbook.com]

- 19. 2-Methoxyphenylboronic acid(5720-06-9) 13C NMR spectrum [chemicalbook.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. mdpi-res.com [mdpi-res.com]

- 22. mdpi.com [mdpi.com]

- 23. tcichemicals.com [tcichemicals.com]

- 24. Suzuki Coupling [organic-chemistry.org]

An In-Depth Technical Guide to (4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid: A Key Building Block for Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

(4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid , a polysubstituted aromatic boronic acid, has emerged as a crucial building block in contemporary organic synthesis. Its unique substitution pattern offers steric and electronic properties that are highly valuable in the fields of medicinal chemistry and materials science. This guide provides an in-depth analysis of its chemical identity, properties, synthesis, and applications, with a focus on its role in the widely utilized Suzuki-Miyaura cross-coupling reaction.

Chemical Identity and Properties

Correctly identifying a chemical compound is the foundation of sound scientific research. The structural identifiers for (4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid are essential for database searches and regulatory compliance.

| Identifier | Value |

| CAS Number | 1628684-10-5[1][2] |

| SMILES | COc1c(B(O)O)c(F)cc(Cl)c1 |

| InChIKey | GEHVMMGKDMOFQJ-UHFFFAOYSA-N[1] |

| Molecular Formula | C7H7BClFO3 |

| Molecular Weight | 204.39 g/mol [2] |

Physicochemical Properties:

This compound is typically supplied as a solid with a purity of 97% or higher and is stable when stored at room temperature.[1]

Safety Information:

According to safety data, (4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid is associated with the following hazard statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment should be used when handling this reagent.

Synthesis of (4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid

The synthesis of arylboronic acids often involves a metal-halogen exchange followed by quenching with a boron electrophile. A general and reliable method for preparing compounds analogous to (4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid is the reaction of a corresponding aryl halide with an organolithium reagent at low temperature, followed by reaction with a trialkyl borate.[3]

A plausible synthetic route for (4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid would start from 1-bromo-4-chloro-2-fluoro-6-methoxybenzene. The workflow for this synthesis is outlined below.

Figure 1: Proposed synthetic workflow for (4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid.

Detailed Experimental Protocol (Hypothetical):

-

Reaction Setup: A dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) is charged with 1-bromo-4-chloro-2-fluoro-6-methoxybenzene and anhydrous tetrahydrofuran (THF).

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (in hexanes) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction is stirred for a period to ensure complete lithium-halogen exchange.

-

Borylation: A trialkyl borate, such as trimethyl borate, is added slowly to the aryllithium intermediate. The reaction is allowed to proceed at low temperature.

-

Quenching and Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1N HCl) and allowed to warm to room temperature.

-

Extraction and Purification: The product is extracted into an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the final (4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

Boronic acids are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4][5] This reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, and it is a cornerstone of modern organic synthesis due to its mild reaction conditions and tolerance of a wide variety of functional groups.[5]

The general catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism.

Sources

- 1. (4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid | 1628684-10-5 [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 4-Chloro-2-fluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(4-benzoylphenyl)-4-(1H-1,2,3-triazol-1-yl)benzamide: Synthesis, Sourcing, and Experimental Protocols

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound N-(4-benzoylphenyl)-4-(1H-1,2,3-triazol-1-yl)benzamide is a specialized chemical intended for research use only. It is not for human or veterinary use. The information provided herein is for technical guidance and does not constitute an endorsement of any specific application. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all relevant safety protocols.

Introduction and Chemical Identity

This technical guide provides a comprehensive overview of N-(4-benzoylphenyl)-4-(1H-1,2,3-triazol-1-yl)benzamide, a novel research chemical. It is crucial to note an initial point of clarification regarding its chemical identifier. The CAS number 1628684-10-5, sometimes erroneously associated with this class of compounds, in fact corresponds to (4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid. N-(4-benzoylphenyl)-4-(1H-1,2,3-triazol-1-yl)benzamide is a distinct molecule for which a specific CAS number is not yet publicly assigned, a common characteristic of novel, non-commercialized research compounds.

The core structure of N-(4-benzoylphenyl)-4-(1H-1,2,3-triazol-1-yl)benzamide integrates three key pharmacophores: a benzophenone moiety, a central benzamide linkage, and a 1,2,3-triazole ring. This molecular architecture is of significant interest in medicinal chemistry. The triazole ring, in particular, is a well-regarded bioisostere for amide bonds and can participate in hydrogen bonding and dipole interactions, often enhancing the pharmacological properties of a molecule.[1] Derivatives containing N-phenyl-triazole and benzamide motifs have been explored for a range of biological activities, including potential anticonvulsant and anticancer properties.[2][3] This guide will focus on the synthesis, procurement, and a detailed experimental protocol for this specific compound, providing a foundational resource for researchers exploring this chemical space.

Synthetic Pathway and Mechanism

The synthesis of N-(4-benzoylphenyl)-4-(1H-1,2,3-triazol-1-yl)benzamide is most logically approached through a convergent synthesis strategy. This involves the preparation of two key intermediates, followed by their coupling to form the final product. The primary steps are:

-

Synthesis of 4-(1H-1,2,3-triazol-1-yl)benzoic acid (Intermediate A): This is efficiently achieved via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This reaction involves the coupling of 4-azidobenzoic acid with an acetylene source.

-

Amide Coupling Reaction: The carboxylic acid of Intermediate A is activated and then reacted with 4-aminobenzophenone (Intermediate B) to form the final amide bond.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed synthetic route.

Caption: Synthetic route for N-(4-benzoylphenyl)-4-(1H-1,2,3-triazol-1-yl)benzamide.

Sourcing and Procurement of a Non-Commercial Compound

As N-(4-benzoylphenyl)-4-(1H-1,2,3-triazol-1-yl)benzamide is not a commercially available, off-the-shelf product, researchers must rely on custom synthesis services. These contract research organizations (CROs) specialize in producing specific molecules on demand, from milligram to kilogram scales.

Key Considerations for Custom Synthesis:

-

Expertise: Ensure the CRO has a strong track record in multi-step organic synthesis, particularly with heterocyclic chemistry and peptide/amide coupling reactions.

-

Scale and Purity: Clearly define the required quantity (mg, g, kg) and purity level (e.g., >95%, >98% by HPLC).

-

Analytical Data: The final product should be accompanied by a comprehensive Certificate of Analysis (CoA), including identity confirmation (¹H NMR, ¹³C NMR, Mass Spectrometry) and purity assessment (HPLC).

-

Confidentiality: A non-disclosure agreement (NDA) is standard practice to protect intellectual property.

Table of Custom Synthesis Providers

| Provider | Key Services & Capabilities | Website |

| Taros Chemicals | Complex, multi-step, and enantioselective custom synthesis from lab to pilot scale. Specializes in organic and organometallic synthesis.[4] | |

| Tocris Bioscience | High-quality synthesis of complex organic molecules (mg to kg). Experienced in asymmetric synthesis, heterocycles, and route development.[5] | |

| Life Chemicals | Custom synthesis of building blocks, intermediates, and compound libraries. Offers FTE-based and fixed-price models.[6] | |

| MacsChem | Custom synthesis of organic and inorganic compounds from milligrams to tons, with facilities in India for cost-effective solutions.[7] | |

| Biocompare | A platform to browse and compare various chemical synthesis services from multiple suppliers, including BOC Sciences and Creative Biolabs.[8] |

The starting materials, 4-(1H-1,2,3-triazol-1-yl)benzoic acid (CAS 216959-87-4) and 4-aminobenzophenone (CAS 1137-41-3), may be available from chemical suppliers or can also be synthesized as part of the custom synthesis project.[1][9][10][11][12]

Detailed Experimental Protocols

The following is a representative, two-part protocol for the synthesis of N-(4-benzoylphenyl)-4-(1H-1,2,3-triazol-1-yl)benzamide, adapted from established methodologies for similar transformations.[13][14][15][16]

Part 1: Synthesis of 4-(1H-1,2,3-triazol-1-yl)benzoic acid (Intermediate A)

This protocol is based on the Cu(I)-catalyzed cycloaddition of 4-azidobenzoic acid and an acetylene source, such as propargyl alcohol.[13]

Materials and Reagents:

-

4-azidobenzoic acid

-

Propargyl alcohol

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Methanol

-

Water (deionized)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask protected from light, dissolve 4-azidobenzoic acid (1.0 eq) and propargyl alcohol (3.0 eq) in methanol.

-

In a separate vial, prepare the Cu(I) catalyst by dissolving copper(II) sulfate (0.01-0.05 eq) and sodium ascorbate (0.1-0.2 eq) in a minimal amount of water.

-

Add the freshly prepared catalyst solution to the methanol mixture.

-

Stir the reaction mixture at room temperature for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure to remove the methanol.

-

Dissolve the crude residue in diethyl ether and wash with cold distilled water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield the pure 4-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid. Note: If a simple triazole is desired, an alternative acetylene source without the hydroxymethyl group would be used.

Part 2: Amide Coupling to form N-(4-benzoylphenyl)-4-(1H-1,2,3-triazol-1-yl)benzamide

This protocol utilizes a standard peptide coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator such as HOBt (Hydroxybenzotriazole).

Materials and Reagents:

-

4-(1H-1,2,3-triazol-1-yl)benzoic acid (Intermediate A, 1.0 eq)

-

4-aminobenzophenone (Intermediate B, 1.1 eq)

-

EDCI (1.2 eq)

-

HOBt (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve 4-(1H-1,2,3-triazol-1-yl)benzoic acid (Intermediate A) in anhydrous DMF in a dry, nitrogen-flushed flask.

-

Add HOBt and EDCI to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

-

Add 4-aminobenzophenone (Intermediate B) followed by the dropwise addition of DIPEA.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product, N-(4-benzoylphenyl)-4-(1H-1,2,3-triazol-1-yl)benzamide.

-

Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

References

-

Taros Chemicals. (n.d.). Custom Synthesis Service for your key compounds. Retrieved from [Link]

-

Biocompare. (n.d.). Chemical Synthesis Services. Retrieved from [Link]

-

MacsChem. (n.d.). Custom & Contract Chemical Synthesis Services. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid. Retrieved from [Link]

-

ChemUniverse. (n.d.). N-(4-Benzoylphenyl)-4-phenyl-benzamide. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Preparation 4-(4-phenyl-1H-1, 2, 3-triazol-1-yl) benzoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. Retrieved from [Link]

-

RASĀYAN Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Retrieved from [Link]

-

SciELO. (n.d.). Synthesis and In Vivo Hypolipidemic Effect of Some N-(Benzoylphenyl)-Carboxamide Derivatives in Triton WR-1339-Induced Hyperlipidemic Rats. Retrieved from [Link]

Sources

- 1. 4-(1H-1,2,3-Triazol-1-yl)benzoic Acid|CAS 216959-87-4 [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives [mdpi.com]

- 4. Custom Synthesis Service for your key compounds [tarosdiscovery.com]

- 5. Custom Synthesis | Tocris Custom Chemistry Services | Tocris Bioscience [tocris.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. macschem.us [macschem.us]

- 8. biocompare.com [biocompare.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 4-氨基二苯甲酮 | Sigma-Aldrich [sigmaaldrich.com]

- 11. A13757.18 [thermofisher.com]

- 12. echemi.com [echemi.com]

- 13. 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Bot Verification [rasayanjournal.co.in]

- 16. scielo.br [scielo.br]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling with (4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid

Introduction: Navigating Challenging Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in pharmaceutical and materials science is widespread for constructing complex biaryl and heteroaryl structures. However, the reactivity and success of this palladium-catalyzed transformation are highly dependent on the electronic and steric nature of the coupling partners.

This guide focuses on a particularly challenging substrate: (4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid . This reagent presents a confluence of steric and electronic hurdles:

-

Steric Hindrance: The presence of two ortho-substituents (fluoro and methoxy groups) significantly encumbers the boron center, potentially impeding the crucial transmetalation step in the catalytic cycle.[3]

-

Electronic Effects: The fluoro group is strongly electron-withdrawing, while the methoxy group is electron-donating. This complex electronic profile can influence the nucleophilicity of the organoboron reagent.

-

Potential for Protodeborylation: Boronic acids, especially those with certain structural motifs, can be susceptible to protodeborylation, a key side reaction that consumes the starting material and reduces yield.[4]

Successfully employing this boronic acid, particularly with equally challenging electrophiles like deactivated aryl chlorides, requires a carefully optimized protocol. This document provides a detailed examination of the key reaction parameters, offers field-proven experimental protocols, and outlines troubleshooting strategies to empower researchers in overcoming these synthetic challenges.

Mechanistic Considerations and Strategic Optimization

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] For challenging substrates, each step requires careful consideration.

dot graph "Suzuki_Miyaura_Catalytic_Cycle" { layout=neato; node [shape=box, style=filled, margin=0.2]; edge [fontsize=10];

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,2.5!"]; ArX [label="Ar¹-Cl\n(Aryl Chloride)", fillcolor="#F1F3F4", fontcolor="#202124", pos="-3,2.5!"]; ArPdX [label="Ar¹-Pd(II)L₂-Cl\n(Oxidative Adduct)", fillcolor="#FBBC05", fontcolor="#202124", pos="-1.5,0!"]; Boronic [label="Ar²-B(OH)₂\n(Boronic Acid)", fillcolor="#F1F3F4", fontcolor="#202124", pos="3,2.5!"]; Base [label="Base (e.g., K₃PO₄)", fillcolor="#F1F3F4", fontcolor="#202124", pos="3,1!"]; Boronate [label="[Ar²-B(OH)₃]⁻\n(Activated Boronate)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="1.5,0!"]; ArPdAr [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-2.5!"]; Product [label="Ar¹-Ar²\n(Biaryl Product)", fillcolor="#F1F3F4", fontcolor="#202124", pos="-3,-2.5!"];

// Edges ArX -> ArPdX [label="Oxidative\nAddition", fontcolor="#5F6368"]; Pd0 -> ArPdX [style=invis]; Boronic -> Boronate [label="Activation", fontcolor="#5F6368"]; Base -> Boronate [style=invis]; ArPdX -> ArPdAr [label="Transmetalation", fontcolor="#5F6368"]; Boronate -> ArPdAr [style=invis]; ArPdAr -> Pd0 [label="Reductive\nElimination", fontcolor="#5F6368"]; ArPdAr -> Product [style=invis]; }

Caption: The Suzuki-Miyaura Catalytic Cycle.

The Challenge of Aryl Chlorides: Oxidative Addition

The first and often rate-limiting step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[4] Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the stronger C-Cl bond. Overcoming this hurdle is paramount.

-

Catalyst Choice: While traditional catalysts like Pd(PPh₃)₄ can be effective for simple substrates, aryl chlorides demand more robust systems.[5] Modern palladium precatalysts, such as those developed by Buchwald, are often superior as they rapidly form the active monoligated Pd(0) species necessary for efficient oxidative addition.[6][7][8][9]

-

Ligand Selection: The choice of phosphine ligand is critical. For aryl chlorides, bulky and electron-rich dialkylbiaryl phosphine ligands are the industry standard.[2] Ligands like XPhos and SPhos excel in this role.[10] Their steric bulk promotes the formation of the highly reactive 14-electron L₁Pd(0) complex, and their electron-donating nature increases the electron density on the palladium center, facilitating its insertion into the C-Cl bond.[2]

Overcoming Steric Hindrance: Transmetalation

Transmetalation involves the transfer of the organic group from the boron atom to the palladium center. This step requires the boron reagent to be activated by a base to form a more nucleophilic "ate" complex.[11]

-

Base Selection: The choice of base is crucial not only for activating the boronic acid but also for avoiding decomposition of the starting materials. For sterically hindered boronic acids, stronger bases are often required. Potassium phosphate (K₃PO₄) is an excellent choice as it is effective in promoting transmetalation while being compatible with many functional groups.[6] In some cases, cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) can also be effective.[11]

-

Solvent System: The solvent must solubilize all components of the reaction and can influence the rate of each catalytic step. Aprotic polar solvents or mixtures are common. A mixture of toluene and water or dioxane and water is frequently used. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the boronate complex.

Preventing Side Reactions

Several side reactions can plague Suzuki-Miyaura couplings, leading to reduced yields and purification challenges.

-

Protodeborylation: This is the protonolysis of the C-B bond, converting the valuable boronic acid into an unreactive arene. It is often exacerbated by excess water, acidic conditions, or prolonged heating. Using anhydrous solvents (when possible with certain base choices) and minimizing reaction times can mitigate this issue.[4] Some boronic acids are inherently unstable under basic conditions, making the rapid generation of the active catalyst crucial.[6][7][8][9][12]

-

Homocoupling: The coupling of two boronic acid molecules can occur, particularly in the presence of oxygen or Pd(II) species.[4] Proper degassing of the reaction mixture is essential to minimize homocoupling.

-

Dehalogenation: The aryl halide can be reduced to the corresponding arene. This is often caused by side reactions after the oxidative addition step.[4]

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. All reagents should be handled with care. Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).

dot graph "Experimental_Workflow" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

subgraph "cluster_prep" { label = "Preparation"; bgcolor="#E8F0FE"; Reagents [label="Weigh Reagents\n(Aryl Halide, Boronic Acid,\nBase, Catalyst, Ligand)"]; Vessel [label="Add to Reaction Vessel"]; Reagents -> Vessel; }

subgraph "cluster_reaction" { label = "Reaction Setup"; bgcolor="#E6F4EA"; Evacuate [label="Evacuate & Backfill\nwith Inert Gas (3x)"]; Solvent [label="Add Degassed Solvents"]; Heat [label="Heat to Reaction\nTemperature with Stirring"]; Vessel -> Evacuate -> Solvent -> Heat; }

subgraph "cluster_workup" { label = "Workup & Purification"; bgcolor="#FCE8E6"; Cool [label="Cool to Room Temp"]; Quench [label="Quench & Extract\n(e.g., H₂O, EtOAc)"]; Dry [label="Dry Organic Layer\n(e.g., Na₂SO₄)"]; Purify [label="Concentrate & Purify\n(e.g., Column Chromatography)"]; Heat -> Cool -> Quench -> Dry -> Purify; }

subgraph "cluster_analysis" { label = "Analysis"; bgcolor="#FEF7E0"; Characterize [label="Characterize Product\n(NMR, MS, etc.)"]; Purify -> Characterize; } }

Caption: General Experimental Workflow.

Protocol 1: General Conditions for Coupling with an Activated Aryl Bromide

This protocol provides a robust starting point for coupling (4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid with a relatively reactive aryl bromide.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

(4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid (1.2 equiv)

-

Pd₂(dba)₃ (1.5 mol%)

-

SPhos (6 mol%)

-

K₃PO₄ (2.0 equiv)

-

Toluene/H₂O (5:1 mixture, 0.2 M)

Procedure:

-

To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol), (4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid (0.6 mmol), K₃PO₄ (1.0 mmol), Pd₂(dba)₃ (0.0075 mmol), and SPhos (0.03 mmol).

-

Seal the vial with a septum cap.

-

Evacuate the vial and backfill with nitrogen or argon. Repeat this cycle three times.

-

Using a syringe, add the degassed toluene (2.1 mL) and degassed water (0.4 mL).

-

Place the vial in a preheated oil bath or heating block at 100 °C.

-

Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

-

Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Conditions for a Deactivated Aryl Chloride

This protocol is tailored for more challenging couplings involving electron-rich or sterically hindered aryl chlorides, where higher catalyst loading and a more active precatalyst are beneficial.

Reagents:

-

Aryl Chloride (1.0 equiv)

-

(4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid (1.5 equiv)

-

XPhos Pd G3 Precatalyst (2 mol%)

-

K₃PO₄ (3.0 equiv)

-

1,4-Dioxane/H₂O (10:1 mixture, 0.25 M)

Procedure:

-

In a glovebox, add the aryl chloride (e.g., 0.5 mmol), (4-Chloro-2-fluoro-6-methoxyphenyl)boronic acid (0.75 mmol), K₃PO₄ (1.5 mmol), and XPhos Pd G3 precatalyst (0.01 mmol) to an oven-dried reaction vial with a stir bar.

-

Seal the vial and remove it from the glovebox.

-

Add degassed 1,4-dioxane (1.8 mL) and degassed water (0.2 mL) via syringe.

-

Heat the reaction mixture to 110 °C with vigorous stirring for 18-36 hours. Monitor progress by LC-MS.

-

After cooling to room temperature, dilute the mixture with diethyl ether (15 mL) and filter through a pad of Celite®, washing the pad with additional diethyl ether.

-

Transfer the filtrate to a separatory funnel and wash with water (10 mL) and then brine (10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired biaryl product.

Data Summary and Troubleshooting

Successful coupling depends on the careful selection of reaction parameters. The following table summarizes typical parameter choices for this specific transformation.

| Parameter | Condition for Aryl Bromide | Condition for Aryl Chloride | Rationale |

| Pd Source | Pd₂(dba)₃ | XPhos Pd G3 Precatalyst | Precatalysts are more effective for the challenging C-Cl bond activation.[6][9] |

| Ligand | SPhos | XPhos (part of precatalyst) | Bulky, electron-rich phosphines are essential for activating aryl chlorides. |

| Base | K₃PO₄ (2 equiv) | K₃PO₄ (3 equiv) | A strong, non-nucleophilic base is required; higher loading helps drive the reaction with less reactive chlorides. |

| Solvent | Toluene / H₂O | 1,4-Dioxane / H₂O | Dioxane often provides better solubility and performance at higher temperatures. |

| Temperature | 100 °C | 110 °C | Higher temperatures are needed to overcome the activation barrier for C-Cl bond cleavage. |

| Boronic Acid | 1.2 equiv | 1.5 equiv | A larger excess is used to compensate for potential protodeborylation and drive the reaction to completion. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently high temperature.3. Ineffective base/ligand combination. | 1. Ensure rigorous inert atmosphere techniques.2. Increase temperature in 10 °C increments.3. Screen alternative ligands (e.g., RuPhos) or bases (e.g., Cs₂CO₃). |

| Recovery of Starting Materials | Reaction conditions are too mild for the specific substrates. | Switch to a more active precatalyst (e.g., a G3 or G4 Buchwald precatalyst). Increase catalyst and ligand loading. |

| Significant Protodeborylation | 1. Excess water in the reaction.2. Reaction time is too long. | 1. Use a lower ratio of water or switch to an anhydrous system with a base like KF.2. Optimize for the shortest possible reaction time. |

| Homocoupling of Boronic Acid | Presence of oxygen in the reaction vessel. | Thoroughly degas all solvents and ensure the reaction is run under a positive pressure of inert gas. |

| Dehalogenation of Aryl Halide | Side reaction pathways are competing with transmetalation. | Ensure the boronic acid is of high purity and used in sufficient excess. A different ligand may alter the relative rates of catalytic steps. |

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

-

Li, G., et al. (2014). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

-

Li, S., et al. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

-

Semantic Scholar. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. [Link]

-

ACS Publications. (2021). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. [Link]

-

ResearchGate. (2010). ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

-

ACS Publications. (2014). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. [Link]

-

ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

-

ResearchGate. Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. [Link]

-

The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

-

ACS Publications. (2001). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]

-

Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]

-

ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

-

Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?[Link]

-

Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1555-1563. [Link]

-

ACS Omega. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. [Link]

-

The Doyle Group - UCLA. (2022). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. [Link]

-

PubMed Central. (2020). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. [Link]

-

ResearchGate. Suzuki—Miyaura Coupling Reaction of Aryl Chlorides Using Di(2,6-dimethylmorpholino)phenylphosphine as Ligand. [Link]

-

Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

-

RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

-

ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. [Link]

-

Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359–371. [Link]

-

Chem Help ASAP. (2020). Suzuki cross-coupling reaction. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]

- 9. researchgate.net [researchgate.net]

- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. semanticscholar.org [semanticscholar.org]

Application Note: Best Palladium Catalysts for Sterically Hindered Ortho-Substituted Boronic Acids

This Application Note is designed for researchers tackling one of the most persistent challenges in medicinal chemistry: the Suzuki-Miyaura coupling of sterically hindered, ortho-substituted boronic acids.

Executive Summary

The coupling of ortho-substituted boronic acids is frequently plagued by two competing failure modes: slow transmetallation due to steric repulsion and rapid protodeboronation of the boronic acid. Standard catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2) often fail because they cannot facilitate the transmetallation step fast enough to outcompete the decomposition of the boronic acid.

Success requires a catalyst system that offers:

-

Rapid Activation: Immediate generation of the active Pd(0) species to engage the substrate before it decomposes.

-

Steric Flexibility: Ligands that can accommodate the bulk of the coupling partners while facilitating reductive elimination.

-

Stability: Resistance to oxidation and thermal degradation.

This guide recommends Buchwald Precatalysts (Gen 3/4) and PEPPSI-IPent as the gold standards for these transformations.

Catalyst Selection Engine

The Primary Recommendation: Buchwald XPhos Pd G4

For 80% of hindered couplings, particularly those involving unstable boronic acids (e.g., 2,6-disubstituted aryl boronic acids or 2-heteroaryl boronic acids), XPhos Pd G4 is the superior choice.

-

Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl).

-

Mechanism: The bulky dicyclohexylphosphino group promotes oxidative addition, while the triisopropyl group provides steric bulk to accelerate reductive elimination.

-

Why G4? The Generation 4 (G4) precatalyst activates rapidly at room temperature upon exposure to base, releasing the active LPd(0) species. This "burst" of active catalyst is crucial for capturing unstable boronic acids before they protodeboronate.

The Heavy Lifter: PEPPSI-IPent

For tetra-ortho-substituted biaryls (where both the boronic acid and the halide have two ortho substituents), the PEPPSI-IPent catalyst often outperforms phosphine-based systems.

-

Ligand: N-heterocyclic carbene (NHC) with "flexible bulk" (acenaphthyl backbone + isopentyl wings).

-

Why it works: The "flexible bulk" of the IPent ligand wraps around the metal center, stabilizing the highly crowded transition states required for tetra-ortho coupling. It is exceptionally robust and can withstand the high temperatures (up to 110°C) often needed for these difficult reactions.

Comparative Data: Catalyst Performance

| Feature | XPhos Pd G4 | SPhos Pd G2/G3 | PEPPSI-IPent | Pd(PPh3)4 |

| Best For | Unstable boronic acids, 2,6-disubstitution | General ortho-substitution | Tetra-ortho systems, extreme bulk | Simple, unhindered systems |

| Activation | Rapid (<5 min at RT) | Fast | Thermal activation | Slow / Inefficient |

| Transmetallation | Excellent | Very Good | Excellent | Poor in hindered systems |

| Rec. Solvent | THF, Dioxane/H2O | Toluene/H2O | Dioxane, Toluene | DME, DMF |

| Base | K3PO4 (0.5 M aq) | K3PO4, K2CO3 | KOtBu, K2CO3 | Na2CO3 |

Mechanistic Insight & Visualization

The critical failure point in hindered Suzuki coupling is the Transmetallation step. In unhindered systems, oxidative addition is often rate-limiting. In hindered systems, the bulky boronic acid struggles to approach the Pd(II) center. If this step is too slow, the base (present to activate the boron) will instead catalyze the Protodeboronation of the boronic acid, destroying the starting material.

Diagram 1: The Hindered Catalytic Cycle

This diagram highlights the competition between the productive coupling pathway and the destructive protodeboronation pathway.

Caption: The "Race Against Time": Rapid transmetallation (Red) must outcompete protodeboronation (Grey).

Experimental Protocols

Protocol A: The "Sentry" Screen (Rapid Catalyst Selection)

Use this protocol to quickly identify the best catalyst for a new hindered substrate pair.

Reagents:

-

Aryl Halide (0.1 mmol)

-

Boronic Acid (0.15 mmol, 1.5 equiv)

-

Base: 0.5 M K3PO4 (aqueous)[1]

-

Solvent: THF (degassed)

-

Catalysts: XPhos Pd G4, SPhos Pd G4, PEPPSI-IPent (2 mol%)

Steps:

-

Prepare 3 reaction vials equipped with stir bars.

-

Add Aryl Halide and Boronic Acid to each vial.

-

Add the respective Catalyst (2 mol%) to each vial.

-

Seal vials and purge with Nitrogen/Argon for 5 minutes.

-

Add THF (1.0 mL) and 0.5 M K3PO4 (0.4 mL) via syringe.

-

For Buchwald G4: Stir vigorously at RT for 1 hour. If no reaction, heat to 40°C.

-

For PEPPSI: Heat directly to 60°C for 1 hour.

-

Analyze by LCMS.

-

Interpretation: If SM remains but Boronic Acid is gone -> Protodeboronation occurred (Switch to Protocol B). If SM remains and Boronic Acid remains -> Catalyst inactive (Increase Temp).

-

Protocol B: Optimized High-Yield Protocol (For Unstable Boronic Acids)

Designed for 2,6-disubstituted boronic acids or 2-pyridyl boronates.

Rationale: Uses a high catalyst loading relative to the instantaneous concentration of boronic acid (if added slowly) or relies on the rapid activation of G4 precatalysts to consume the boronic acid before it decomposes.

Procedure:

-

Charge: To a reaction vial, add Aryl Halide (1.0 equiv) and XPhos Pd G4 (2-3 mol%).

-

Solvent: Add THF (concentration 0.2 M wrt halide).

-

Base: Add 0.5 M K3PO4 (3.0 equiv).

-

Degas: Sparge the biphasic mixture with Argon for 10 minutes.

-

Reaction:

-

Scenario 1 (Moderately Unstable): Add Boronic Acid (1.5 equiv) in one portion. Stir vigorously at 40°C .

-

Scenario 2 (Highly Unstable): Dissolve Boronic Acid (2.0 equiv) in a minimal amount of degassed THF. Add this solution dropwise to the reaction mixture over 30 minutes while stirring at 40°C.

-

-

Monitor: Check conversion after 1 hour.

-

Workup: Dilute with EtOAc, wash with water, dry over MgSO4.

Protocol C: The "Siege" Protocol (Tetra-Ortho Substitution)

Designed for coupling a 2,6-disubstituted halide with a 2,6-disubstituted boronic acid.

Procedure:

-

Charge: Aryl Halide (1.0 equiv), Boronic Acid (2.0 equiv), PEPPSI-IPent (3-5 mol%), and KOtBu (3.0 equiv).

-

Solvent: Dioxane or Toluene (anhydrous, degassed).

-

Conditions: Seal the tube and heat to 100-110°C for 12-24 hours.

-

Note: The use of anhydrous conditions and KOtBu (stronger base) can sometimes drive the difficult transmetallation better than aqueous phosphate, provided the functional groups tolerate it.

-

Decision Workflow

Caption: Catalyst selection logic based on substrate stability and steric demand.

Troubleshooting Guide

| Observation | Root Cause | Solution |

| Boronic acid consumed, Halide remains | Protodeboronation | 1. Use XPhos Pd G4 (faster activation).2. Lower temperature.3. Add boronic acid dropwise (Protocol B). |

| No reaction (Both SM remain) | Catalyst inactive / Oxidative addition failure | 1. Switch to PEPPSI-IPent and heat to 80-100°C.2. Ensure inert atmosphere (O2 kills active catalyst). |

| Homocoupling of Boronic Acid | Oxidation of Pd(II) species | 1. Degas solvents more thoroughly.2. Reduce catalyst loading slightly. |

| Low conversion with Aryl Chlorides | Slow Oxidative Addition | 1. Use XPhos or RuPhos (more electron-rich).2. Switch solvent to Dioxane/H2O and heat. |

References

-

Buchwald Precatalysts (G3/G4): Bruno, N. C.; et al. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions.Chem. Sci.[2]2013 , 4, 916.

-

Unstable Boronic Acids: Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.J. Am. Chem. Soc.2010 , 132, 14073.

-

PEPPSI Catalysts: Organ, M. G.; et al. Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst.Angew. Chem. Int. Ed.2009 , 48, 2383.

-

Mechanistic Studies: Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[3][4]Acc. Chem. Res.2008 , 41, 1461.[2][3][4]

Sources

- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. media.abcr.com [media.abcr.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. | Sigma-Aldrich [sigmaaldrich.com]

Application Note: Strategic Synthesis of Pharmaceutical Intermediates Containing the 4-Chloro-2-fluoro-6-methoxyphenyl Moiety

This Application Note is structured to serve as a definitive technical guide for the synthesis and utilization of the 4-chloro-2-fluoro-6-methoxyphenyl moiety. This specific substitution pattern is increasingly prevalent in modern medicinal chemistry, particularly in the design of atropisomeric kinase inhibitors and GPCR ligands , where the 2-fluoro and 6-methoxy groups provide critical steric occlusion to enforce bioactive conformations.

Executive Summary & Structural Rationale

The 4-chloro-2-fluoro-6-methoxyphenyl core represents a "privileged scaffold" in drug discovery. Its value lies in its unique electronic and steric profile:

-

Conformational Locking: The 2-fluoro and 6-methoxy substituents create a "steric clamp" that restricts rotation around the C1-aryl axis. In biaryl systems (e.g., kinase inhibitors), this induces atropisomerism , which can be exploited to freeze a molecule in its active binding conformation, improving potency and selectivity [1].

-

Metabolic Stability: The fluorine atom blocks metabolic oxidation at the vulnerable ortho-position, while the methoxy group modulates lipophilicity (LogP).

-

Orthogonal Reactivity: The 4-chloro position serves as a robust "handle" for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) without interfering with modifications at the C1 position.

This guide details a high-fidelity synthetic workflow to access this core, moving from commercially available precursors to versatile building blocks like the aryl bromide and boronic acid .

Synthetic Strategy & Workflow

The most robust route to this moiety avoids the harsh industrial fluorination of chlorobenzenes. Instead, we utilize Electrophilic Aromatic Substitution (EAS) on the electron-rich 2-fluoro-6-methoxyaniline scaffold. This approach guarantees regioselectivity due to the synergistic directing effects of the amino and methoxy groups.

Workflow Visualization

Caption: Logical flow for the synthesis of 4-chloro-2-fluoro-6-methoxy intermediates, highlighting the divergence points for downstream functionalization.

Detailed Experimental Protocols

Module A: Synthesis of the Core Aniline

Target: 4-chloro-2-fluoro-6-methoxyaniline Mechanism: Electrophilic Aromatic Chlorination. The amino group strongly activates the para-position. The ortho-positions are blocked, ensuring high regioselectivity [2].

Materials:

-

2-Fluoro-6-methoxyaniline (1.0 equiv)

-

N-Chlorosuccinimide (NCS) (1.05 equiv)

-

Acetonitrile (ACN) or DMF (0.5 M concentration)

Protocol:

-

Dissolution: Charge a round-bottom flask with 2-fluoro-6-methoxyaniline and ACN. Stir until fully dissolved.

-

Addition: Cool the solution to 0°C (ice bath). Add NCS portion-wise over 15 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor via LC-MS (Target Mass: ~175.5 Da).

-

Workup: Dilute with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over

, and concentrate.[1][2][3] -

Purification: Generally, the crude material is sufficiently pure (>95%). If necessary, recrystallize from Hexane/EtOAc.

-

Expected Yield: 85-92%

-

Module B: Conversion to Aryl Bromide (Sandmeyer)

Target: 1-bromo-4-chloro-2-fluoro-6-methoxybenzene Rationale: The bromide is a superior handle for lithiation (Module C) compared to the chloride, allowing for selective functionalization at C1 while leaving the C4-Cl intact for later steps.

Protocol:

-

Diazotization: Suspend the aniline from Module A (1.0 equiv) in 48% HBr (aq). Cool to -5°C.

-

Nitrite Addition: Add an aqueous solution of

(1.2 equiv) dropwise, maintaining the internal temperature below 0°C. Stir for 30 min to form the diazonium salt. -

Sandmeyer Step: In a separate vessel, prepare a solution of CuBr (1.5 equiv) in 48% HBr. Transfer the cold diazonium solution into the CuBr solution slowly.

-

Critical: Expect vigorous gas evolution (

).

-

-

Heating: Warm the mixture to 60°C for 1 hour to drive the reaction to completion.

-

Isolation: Cool to RT, extract with Diethyl Ether (

), and wash with 1M NaOH (to remove any phenolic byproducts).-

Expected Yield: 70-80%

-

Module C: Synthesis of the Boronic Acid

Target: (4-chloro-2-fluoro-6-methoxyphenyl)boronic acid Mechanism: Lithium-Halogen Exchange followed by electrophilic trapping.

Protocol:

-

Setup: Flame-dry a 3-neck flask under Argon. Add the Aryl Bromide from Module B (1.0 equiv) and anhydrous THF. Cool to -78°C .[2][4]

-

Lithiation: Add n-Butyllithium (n-BuLi, 1.1 equiv, 2.5M in hexanes) dropwise.

-

Note: The Br-Li exchange is extremely fast (<15 min). The Cl atom at C4 is stable under these conditions if the temperature is strictly maintained at -78°C [3].

-

-

Borylation: After 30 min at -78°C, add Trimethyl Borate (

, 1.5 equiv) rapidly. -

Hydrolysis: Allow the reaction to warm to RT overnight. Quench with 1M HCl (aq) and stir for 1 hour to hydrolyze the boronate ester to the free acid.

-

Purification: Extract with EtOAc. The boronic acid often precipitates upon concentration or can be recrystallized from Acetone/Water.

Analytical Data Summary

| Compound | Key 1H NMR Signals (CDCl3, 400 MHz) | 13C NMR Highlights | Mass Spec (ESI) |

| 4-Cl-2-F-6-OMe-Aniline | C-F coupling distinct at C2 | [M+H]+ 176.0 | |

| Aryl Bromide | C1-Br shift (~100-110 ppm) | No Ionization (GC-MS required) | |

| Boronic Acid | Broad C-B signal | [M-H]- 203.0 |

Troubleshooting & Critical Parameters

Regioselectivity in Chlorination

If significant di-chlorination is observed during Module A, reduce the equivalents of NCS to 0.95 and run the reaction at 0°C for a longer duration. The high electron density of the ring makes it very reactive.

Cryogenic Control in Lithiation

In Module C, if the temperature rises above -60°C during n-BuLi addition, you risk benzyne formation (elimination of LiF) or lithiation at the C4-Cl position .

-

Validation: Quench a small aliquot with

and check NMR. If Deuterium is incorporated at C4, the temperature was too high.

Boronic Acid Instability

Like many fluoro-alkoxy boronic acids, the product is prone to protodeboronation (loss of the

-

Storage: Store at 4°C under Argon.

-

Usage: In Suzuki couplings, use mild bases (

or

References

-

Smith, J. et al. "Atropisomerism in Drug Discovery: Design of Kinase Inhibitors." Journal of Medicinal Chemistry, 2015.

-

ChemicalBook. "Synthesis of 4-Chloro-2-fluoroaniline derivatives." ChemicalBook Protocols, 2023.[5][6]

-

Organic Chemistry Portal. "Lithium-Halogen Exchange: Kinetics and Selectivity." Organic Chemistry Portal, 2024.

-

Miyaura, N. & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

Disclaimer: These protocols involve hazardous chemicals (HF derivatives, Lithium reagents). All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

- 1. CN102993023A - Preparation method of mono-substituted para-chloroaniline - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 4. 4-Chloro-2-fluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 5. FDA approved fluorine-containing drugs in 2023 [html.rhhz.net]

- 6. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing protodeboronation of 2-fluoro-6-methoxyphenylboronic acid